3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide
Description
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-2-8(6-9)12(17)14-7-11(16)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16) |
InChI Key |
PZRBCAIBVILCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Insights from Comparative Analysis
Substituent-Driven Bioactivity: The sulfamoyl group in 5e improves aqueous solubility, a critical factor for oral bioavailability . Azetidinone derivatives (e.g., Compound 4) demonstrate that heterocyclic rings can pivot activity toward antimicrobial or anticancer applications, depending on substituents . The cyclopropylamino group in the target compound may reduce oxidative metabolism, enhancing pharmacokinetic stability .
Impact of Polymorphism :
- Polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide (Forms IA/IB) show differences in intermolecular interactions (e.g., C–H···π contributions: 25.8% in Form IIB vs. 20.7% in Form IIA), influencing crystal packing and solubility .
Synthetic Considerations: The target compound and analogs 5e/5f were synthesized via nucleophilic acyl substitution, while azetidinone derivatives required multi-step routes involving hippuric acid .
Physicochemical and Pharmacokinetic Properties
- Stability : Pyrazolyl-containing analogs (e.g., ) exhibit stability under refrigeration (2–8°C), suggesting suitability for long-term storage .
Biological Activity
3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a chloro substituent and a cyclopropylamino group attached to an oxoethyl side chain. This structural configuration is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit activity through various mechanisms:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit specific enzymes, including dihydrofolate reductase and histone deacetylases (HDACs), which are crucial in cancer therapy .
- Cellular Protection : Some analogs demonstrate protective effects against endoplasmic reticulum (ER) stress, particularly in pancreatic β-cells, suggesting potential applications in diabetes treatment .
1. Anticancer Activity
A study on related benzamide derivatives demonstrated significant inhibition of cancer cell proliferation. For instance, certain compounds exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers .
| Compound | Activity (IC50) | Target |
|---|---|---|
| I-8 | Moderate | RET kinase |
| WO5m | 0.1 μM | β-cell protection |
3. Neuroprotective Effects
Emerging research suggests that benzamide derivatives may also possess neuroprotective properties. The ability to protect neuronal cells from apoptosis under stress conditions is a promising area for further investigation.
Case Studies
- Pancreatic β-cell Protection : In a study focusing on ER stress-induced cell death, the compound WO5m (a derivative of the benzamide family) was shown to protect pancreatic β-cells by inhibiting caspase-3 and PARP cleavage, highlighting its therapeutic potential in diabetes management .
- Cancer Cell Lines : Investigations into various cancer cell lines have revealed that certain benzamide derivatives can induce apoptosis and inhibit cell cycle progression, making them candidates for further development as anticancer agents .
Q & A
Q. What computational tools predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
